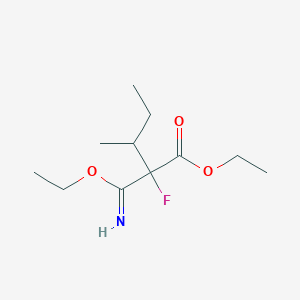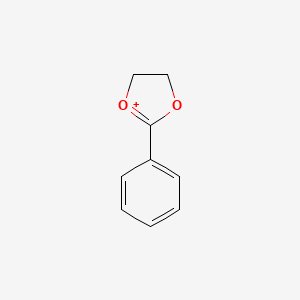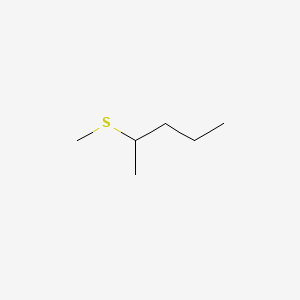
Methyl (1-methylbutyl) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-methylbutyl) sulfide, also known as (1-methylbutyl) methyl sulfide, is an organic compound with the molecular formula C₆H₁₄S. It is a sulfide where a sulfur atom is bonded to a methyl group and a 1-methylbutyl group. This compound is known for its distinctive odor and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (1-methylbutyl) sulfide can be synthesized through several methods. One common approach involves the reaction of 1-methylbutyl chloride with sodium methyl sulfide in an organic solvent under reflux conditions. The reaction proceeds as follows:
1-methylbutyl chloride+sodium methyl sulfide→methyl (1-methylbutyl) sulfide+sodium chloride
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (1-methylbutyl) sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as halides, cyanides, and thiolates.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols or hydrocarbons.
Substitution: Various substituted sulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (1-methylbutyl) sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of methyl (1-methylbutyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, leading to the formation of complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl methyl sulfide: Similar structure but with an ethyl group instead of a 1-methylbutyl group.
Propyl methyl sulfide: Contains a propyl group instead of a 1-methylbutyl group.
Butyl methyl sulfide: Contains a butyl group instead of a 1-methylbutyl group.
Uniqueness: Methyl (1-methylbutyl) sulfide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 1-methylbutyl group influences its reactivity and interactions with other molecules, making it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
13286-91-4 |
|---|---|
Formule moléculaire |
C6H14S |
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
2-methylsulfanylpentane |
InChI |
InChI=1S/C6H14S/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 |
Clé InChI |
WGBHWWSSUGCSCP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


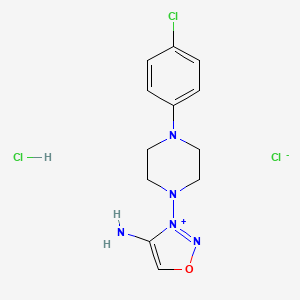
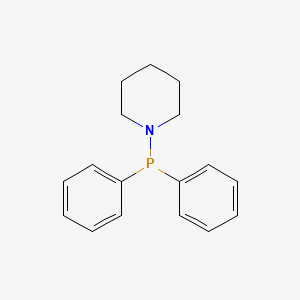
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)

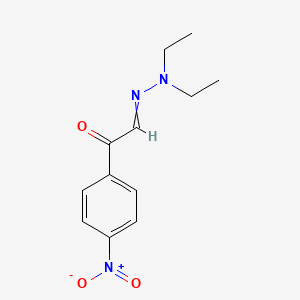
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
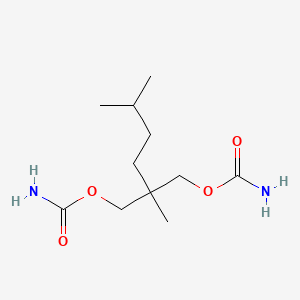
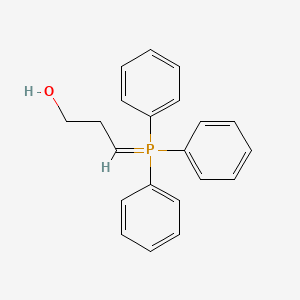
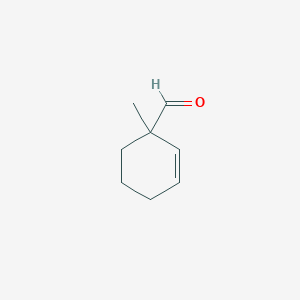
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)


